N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide
Description
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide is a heterocyclic compound combining a nicotinamide core with a substituted thiazole moiety. The molecule features a 2-chloronicotinamide group linked via its N3 position to a 5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl substituent.
Properties
IUPAC Name |
2-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-13-10(7-4-8-21-13)14(24)23-15-22-12(16(18,19)20)11(25-15)9-5-2-1-3-6-9/h1-8H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDJXYTOJPQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl).
Coupling with Chloronicotinamide: The final step involves coupling the synthesized thiazole derivative with 2-chloronicotinamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloronicotinamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and phenyl group.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-angiogenic agent, making it a promising candidate for cancer therapy.
Ophthalmology: The compound’s anti-angiogenic properties also make it suitable for treating ocular diseases involving abnormal blood vessel growth.
Dermatology: Its ability to inhibit angiogenesis can be leveraged in treating skin conditions characterized by excessive vascularization.
Mechanism of Action
The mechanism of action of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide involves its interaction with molecular targets and pathways related to angiogenesis. The compound inhibits the formation of new blood vessels by targeting key signaling pathways, such as the vascular endothelial growth factor (VEGF) pathway. This inhibition disrupts the supply of nutrients and oxygen to tumors, thereby impeding their growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and pharmacologically active molecules. Below is a detailed comparison based on substituents, functional groups, and reported applications:
Table 1: Structural and Functional Comparison
Key Observations:
Role of Trifluoromethyl Groups : The trifluoromethyl group in the target compound and flutolanil enhances resistance to enzymatic degradation, a critical feature for pesticidal longevity. However, flubenzimine incorporates two trifluoromethyl groups, likely amplifying its acaricidal potency .
Thiazole vs. Benzamide Cores : Unlike flutolanil’s benzamide scaffold, the target compound’s thiazole ring may improve binding to sulfur-containing enzymes or receptors, a common mechanism in fungicides .
Chlorine Substitution : The 2-chloro group in nicotinamide parallels the 2-chlorophenyl group in the thiazole-acetamide analog (), which could influence electron-withdrawing effects and molecular polarity .
Methodological Considerations for Comparative Analysis
- Crystallography : SHELX software is widely used for refining small-molecule structures, which would aid in resolving the spatial arrangement of the trifluoromethyl and chloronicotinamide groups .
- Electronic Properties: Multiwfn could analyze electron localization functions (ELF) or electrostatic potentials (ESP) to compare charge distribution with analogs like flubenzimine, revealing insights into reactivity .
- Safety and Handling: The safety data for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (95% purity, CAS 338749-93-2) highlights the need for rigorous handling protocols, which may extend to the target compound due to shared chlorophenyl and thiazole motifs .
Biological Activity
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide (CAS: 256414-68-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a chloronicotinamide moiety, suggests significant interactions with biological targets. This article reviews the compound's synthesis, biological activities, and relevant research findings.
The empirical formula of this compound is , with a molecular weight of 383.78 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and membrane permeability, which is crucial for its biological efficacy .
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various trifluoromethylated compounds, revealing that they showed selective cytotoxicity against several cancer cell lines including leukemia and non-small cell lung cancer .
Table 1: Anticancer Activity of Trifluoromethyl Compounds
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6a | RPMI-8226 (Leukemia) | 10.11 | Growth Inhibition |
| 3b | A549 (Lung Cancer) | 15.00 | Growth Inhibition |
| 6c | UACC-257 (Melanoma) | 12.50 | Growth Inhibition |
The incorporation of the trifluoromethyl group has been associated with increased stability and reduced oxidative metabolism, thereby enhancing the compound's therapeutic window .
Analgesic Potential
In addition to anticancer properties, this compound has been investigated for its analgesic effects. A recent study demonstrated that analogues of this compound exhibited significant analgesic efficacy in various pain models in mice, suggesting potential applications in pain management .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of thiazole-containing compounds and evaluated their biological activities using predictive methods and experimental assays. The results indicated that these compounds could effectively inhibit cancer cell proliferation across multiple lines .
- Trifluoromethyl Group Impact : The role of the trifluoromethyl group in enhancing drug efficacy was highlighted in comparative studies where similar compounds with and without this group were tested against cancer cell lines. The presence of CF₃ significantly improved cellular uptake and cytotoxicity .
Q & A
Q. How can intermolecular interactions in the solid state inform formulation strategies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
